molecular formula C9H9BrO B184377 2-Bromo-1-indanol CAS No. 5400-80-6

2-Bromo-1-indanol

Cat. No.: B184377
CAS No.: 5400-80-6
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-indanol can typically be carried out by the reaction of 1-indanol with hydrogen bromide under acidic conditions . This reaction involves the bromination of the hydroxyl group on the indanol ring, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using hydrogen bromide or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-indanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a different functional group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted indanols.

    Oxidation Reactions: Products include indanones or indanals.

    Reduction Reactions: Products include de-brominated indanols or other reduced derivatives.

Scientific Research Applications

2-Bromo-1-indanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-indanol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group on the indanol ring allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

  • 2-Bromo-1-hydroxyindane
  • 1-Hydroxy-2-Bromoindan
  • 2-Bromo-2,3-dihydro-1H-inden-1-ol

Comparison: 2-Bromo-1-indanol is unique due to its specific substitution pattern on the indanol ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of its reactivity and versatility in organic synthesis .

Properties

IUPAC Name

2-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESDSDXFLYAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316516
Record name 2-Bromo-1-indanol
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Molecular Weight

213.07 g/mol
Source PubChem
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CAS No.

5400-80-6
Record name 2-Bromo-1-indanol
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Record name 2-Bromoindan-1-ol
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Record name 2-Bromo-1-indanol
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Record name 2-bromoindan-1-ol
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Synthesis routes and methods

Procedure details

This was prepared from indene according to the known procedure. The n.m.r. spectrum in deuteriochloroform confirmed that the product was trans-2-bromoindan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable conformation of 2-bromo-1-indanol and why is it significant?

A1: According to DFT/6-31+G(d) level calculations, this compound can exist in eight possible conformations due to the rotation of the OH group on the five-membered ring []. The most stable conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π–cloud of the benzene ring. This conformation represents 82% of the molecules at 90°C, highlighting its significance in the compound's overall behavior [].

Q2: What spectroscopic techniques were used to characterize this compound and what information do they provide?

A2: The researchers utilized Fourier transform infrared (FTIR) spectroscopy in the range of 4000–400 cm-1 and Fourier transform Raman spectroscopy from 3500–100 cm-1 to analyze this compound in its solid state []. These techniques provide valuable information about the vibrational modes of the molecule, which can be correlated to its structure and bonding characteristics. These experimental spectra were further supported by computational predictions of vibrational frequencies, assisting in the assignment of normal modes [].

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